EPZ015666

Overview

Description

EPZ015666, also known as GSK3235025, is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA metabolism, and signal transduction. This compound has shown significant potential in preclinical studies for its ability to inhibit PRMT5 activity, making it a promising candidate for therapeutic applications in oncology and other diseases .

Mechanism of Action

Target of Action

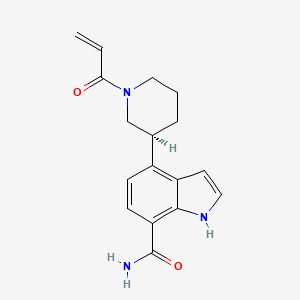

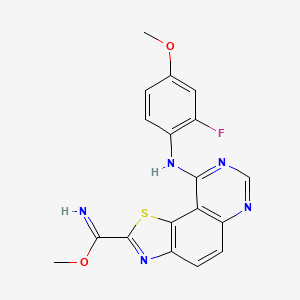

EPZ015666, also known as (S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II PRMT enzyme that is directly involved in the pathogenesis of multiple different lymphomas through the transcriptional regulation of relevant oncogenes .

Mode of Action

This compound interacts with PRMT5, inhibiting its enzymatic activity . This inhibition is uncompetitive with respect to S-adenosylmethionine (SAM), a cofactor of PRMT5 . The inhibition of PRMT5 leads to a decrease in symmetric dimethylarginine protein modification, which is a post-translational modification catalyzed by PRMT5 .

Biochemical Pathways

PRMT5 is involved in a wide array of cellular and transcriptional pro-oncogenic processes . It forms a hetero-octameric complex with methylosome protein 50 (MEP50), which is an integral component of the methylosome and methylates a wide range of substrates . Inhibition of PRMT5 by this compound disrupts these processes, affecting the downstream pathways and their effects .

Result of Action

The inhibition of PRMT5 by this compound results in selective toxicity of actively proliferating and transformed cells . It leads to a dose-dependent increase in apoptosis in HTLV-1-transformed and ATL-derived cell lines . In addition, this compound treatment results in a dose- and time-dependent decrease in cell viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of insufficient oxygen can lead to stabilization of hypoxia-induced factor 1-α (HIF-1α), which can affect the action of this compound . .

Biochemical Analysis

Biochemical Properties

EPZ015666 acts as a competitive inhibitor of PRMT5, with an IC50 value of 22 nM in biochemical assays . It displays over 20,000-fold selectivity over other protein methyltransferases . This compound blocks the association of PRMT5 with methylosome protein 50, which is necessary for the formation of an active methyltransferase complex .

Cellular Effects

This compound has been shown to have selective in vitro toxicity against actively proliferating and transformed cells . Treatment with this compound results in a dose-dependent increase in apoptosis in transformed cell lines . It has also been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cells, with dose-dependent decreases in symmetric dimethyl arginine (SDMA) levels and changes in alternative splicing of numerous pre-mRNAs .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzymatic activity of PRMT5 . This inhibition leads to a decrease in the methylation of arginine residues on cellular proteins involved in important cancer functions . The binding mechanism of this compound to PRMT5 has been revealed via molecular docking and molecular dynamics simulations .

Temporal Effects in Laboratory Settings

The effects of this compound treatment on total cellular symmetric arginine methylation were examined by immunoblot after 4 days of treatment . This compound treatment resulted in a concentration-dependent decrease in the intensity of multiple bands, indicating the effectiveness of the PRMT5 inhibition .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent antitumor activity . In severe combined immunodeficiency (SCID) mice bearing subcutaneous xenografts, this compound showed tumor-growth inhibition in a dose-dependent way .

Transport and Distribution

It is known that this compound is orally bioavailable and amenable to in vivo studies .

Subcellular Localization

It is known that PRMT5, the target of this compound, is found in both the nucleus and the cytoplasm of cells . The inhibition of PRMT5 by this compound could potentially affect the localization of PRMT5 within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

EPZ015666 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis begins with the preparation of a pyrimidine derivative, which is then coupled with an oxetane-containing amine.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

EPZ015666 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyrimidine ring and the oxetane moiety. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO), bases such as sodium hydroxide, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Major Products Formed

The major products formed from the reactions involving this compound are typically the desired inhibitor itself and its various intermediates. These intermediates are carefully monitored and purified to ensure the successful synthesis of the final compound .

Scientific Research Applications

Comparison with Similar Compounds

EPZ015666 is unique among PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include:

GSK3326595: Another PRMT5 inhibitor with similar selectivity but different pharmacokinetic properties.

JNJ-64619178: A PRMT5 inhibitor currently in clinical trials, known for its potent antiproliferative activity against various cancer cell lines.

This compound stands out due to its ability to inhibit PRMT5 with high specificity, making it a valuable tool for studying the biological functions of PRMT5 and its potential therapeutic applications .

Properties

IUPAC Name |

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXZLIFRWWKZRY-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of EPZ015666 and how does it interact with this target?

A1: this compound selectively inhibits PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. [, , , ] It binds to a distinct site on PRMT5 different from the S-adenosylmethionine (SAM) binding pocket, thereby inhibiting its methyltransferase activity. []

Q2: What are the downstream effects of inhibiting PRMT5 with this compound?

A2: Inhibiting PRMT5 with this compound leads to various downstream effects, including:

- Reduced Symmetric Dimethylation: Decreases global levels of symmetrically dimethylated arginine residues, particularly on histone H4R3. [, , , , ]

- Cell Cycle Arrest: Induces cell cycle arrest, primarily at the G2/M phase, impairing cancer cell proliferation. [, ]

- Apoptosis Induction: Triggers apoptosis in various cancer cell lines, including multiple myeloma and mantle cell lymphoma. [, , , , ]

- Impaired Tumor Growth: Inhibits tumor growth in preclinical models of multiple myeloma, mantle cell lymphoma, and other cancers. [, , , , , , , ]

- Modulation of Gene Expression: Impacts the expression of genes involved in cell cycle regulation, DNA repair, and immune response. [, , ]

- Impaired T Cell Function: Reduces T cell proliferation, viability, and functionality by inducing p53 expression and impairing the AKT pathway. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H25N7O3, and its molecular weight is 423.47 g/mol.

Q4: Does this compound have any catalytic properties itself?

A4: No, this compound acts as an inhibitor of PRMT5 and does not possess intrinsic catalytic properties. It functions by binding to PRMT5 and blocking its enzymatic activity.

Q5: Have computational chemistry methods been employed in the study of this compound?

A5: Yes, computational methods like virtual screening and molecular dynamics simulations have been used to identify novel PRMT5 inhibitors, including those with structural similarities to this compound. [] These methods provide insights into the binding interactions between PRMT5 and its inhibitors.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A6: Studies have explored structural modifications of this compound to improve its potency and selectivity. For instance, introducing a thiourea linker enhanced antitumor activity in one study. [] Crystal structures of PRMT5 complexed with this compound and other ligands have provided insights into the binding interactions crucial for its activity. [, ]

Q7: What is known about the pharmacokinetic profile of this compound?

A7: While specific PK data isn't detailed in the provided articles, one study highlighted species differences in this compound metabolism, noting a higher clearance rate in dogs compared to rodents. [] This suggests the importance of considering species-specific metabolism when interpreting preclinical data.

Q8: What pharmacodynamic effects have been observed with this compound in vivo?

A8: this compound demonstrates in vivo efficacy in various preclinical models. It inhibits tumor growth in xenograft models of multiple myeloma, mantle cell lymphoma, and cervical cancer. [, , , ] It also shows activity in a mouse model of renal ischemia-reperfusion injury, reducing oxidative stress and pyroptosis. []

Q9: What in vitro models have been used to study the efficacy of this compound?

A9: this compound has been extensively studied in cell-based assays using various cancer cell lines, including multiple myeloma, mantle cell lymphoma, HTLV-1-transformed T-cell lines, osteosarcoma, and breast cancer. [, , , , , , , , , ] These studies provide evidence of its anti-proliferative, pro-apoptotic, and differentiation-inducing effects.

Q10: What in vivo models have been used to evaluate the efficacy of this compound?

A10: In vivo efficacy of this compound has been demonstrated in:

- Xenograft models: Multiple myeloma, mantle cell lymphoma, cervical cancer, and retinoblastoma. [, , , ]

- Mouse models: Renal ischemia-reperfusion injury, cardiac hypertrophy and fibrosis. [, , , , ]

- Humanized mouse models: HTLV-1 infection. []

Q11: Have any clinical trials been conducted with this compound?

A11: While the provided articles don't detail completed clinical trials, they highlight the therapeutic potential of this compound, suggesting its advancement into clinical development. [, , ] Several studies specifically mention this compound as a promising candidate for clinical trials.

Q12: Have any drug delivery strategies been explored for this compound?

A12: Yes, one study explored the use of magnetic-driven hydrogel microrobots for targeted delivery of this compound to osteosarcoma cells. [] This approach aimed to enhance the drug's efficacy while minimizing off-target effects.

Q13: Are there any known biomarkers for predicting the efficacy of this compound?

A13: Several studies suggest potential biomarkers:

- MTAP Deletion: Tumors with MTAP deletion exhibit synthetic lethality in response to PRMT5 inhibition, making MTAP status a potential biomarker for this compound sensitivity. [, ]

- PRMT5 Expression: High PRMT5 expression in tumors like triple-negative breast cancer and cervical cancer has been linked to poor prognosis and potential sensitivity to this compound. [, ]

Q14: What analytical methods have been employed to characterize and quantify this compound?

A14: While the provided articles focus on the biological effects of this compound, they mention techniques like western blotting to assess changes in protein expression and methylation levels. [, , , , ] High-throughput screening methods like AlphaLISA have been adapted to identify and evaluate PRMT5 inhibitors. [, ]

Q15: Does this compound induce any immunological responses?

A15: One study reported that this compound could modulate the immune response in cervical cancer. [] They observed that inhibiting PRMT5 with this compound downregulated PD-L1 expression in tumor cells and enhanced the cytotoxic activity of T cells.

Q16: Are there any other PRMT5 inhibitors being investigated?

A16: Yes, several other PRMT5 inhibitors are being explored as potential therapeutics:

- GSK3368715: A type I PRMT inhibitor showing synergistic anti-myeloma effects with this compound. []

- PR5-LL-CM01: Identified through an AlphaLISA screen, exhibiting greater antitumor efficacy than this compound in PDAC and CRC models. []

- PR5-LL-FDA1: Discovered using AlphaLISA, demonstrating potential in gastrointestinal cancers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

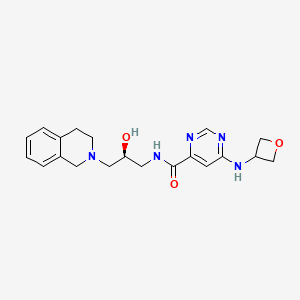

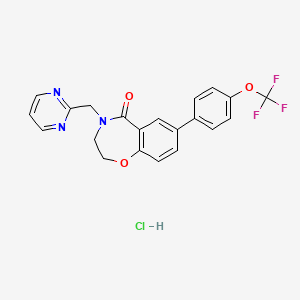

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)

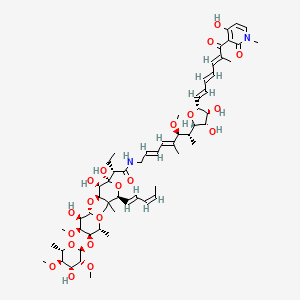

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)